INCB059872 vs. ORY-1001 (RG6016) and GSK-2879552: LSD1 Inhibitor Biochemical Potency Comparison
INCB059872 exhibits nanomolar potency against LSD1, with reported cellular activity at 25 nM in THP-1 AML cells. While exact biochemical IC50 values for INCB059872 remain proprietary, it belongs to the same tranylcypromine-derived class as ORY-1001 (IC50 <20 nM) and GSK-2879552 (IC50 ~24 nM) . However, the critical differentiator lies not in absolute potency but in the compound's cellular activity profile and its distinct combination synergy potential, which are not predicted by enzyme inhibition alone [1].
| Evidence Dimension | Biochemical LSD1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Reported cellular activity at 25 nM (THP-1 AML cells) |
| Comparator Or Baseline | ORY-1001: IC50 <20 nM [2]; GSK-2879552: IC50 ~24 nM |
| Quantified Difference | INCB059872 exhibits cellular activity within the same nanomolar range as ORY-1001 and GSK-2879552. |
| Conditions | Biochemical (ORY-1001, GSK-2879552) and cellular (INCB059872, THP-1 cells) assays |
Why This Matters
Confirms that INCB059872 achieves cellular potency comparable to clinically advanced LSD1 inhibitors, but selection for specific applications should be driven by the additional differentiating evidence below rather than minor potency differences.
- [1] Zhang C, et al. Recent advances of LSD1/KDM1A inhibitors for disease therapy. Bioorg Chem. 2023;134:106443. View Source
- [2] Adooq Bioscience. Iadademstat (ORY-1001, RG-6016) Datasheet. View Source
